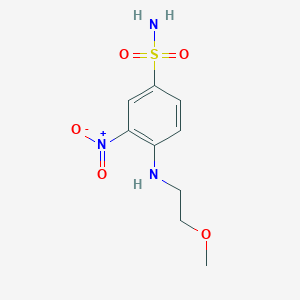
2-t-butyl-4-iodo-1-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-t-butyl-4-iodo-1-methyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science . The specific structure of this compound includes a tert-butyl group at the 2-position, an iodine atom at the 4-position, and a methyl group at the 1-position, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-t-butyl-4-iodo-1-methyl-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . The reaction conditions typically involve mild temperatures and the use of a dehydrating agent to facilitate cyclization.
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes that ensure high yield and purity. The use of microwave-assisted synthesis has been reported to be highly efficient for producing substituted imidazoles, including this compound . This method involves the use of aldehydes, benzil, and ammonium acetate as starting materials, with a Schiff’s base complex nickel catalyst to promote the reaction.
Chemical Reactions Analysis
Types of Reactions
2-t-butyl-4-iodo-1-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the imidazole ring.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the imidazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield azido or cyano derivatives, while oxidation can produce imidazole N-oxides.
Scientific Research Applications
2-t-butyl-4-iodo-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-t-butyl-4-iodo-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing their activity. The tert-butyl and iodine substituents can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-t-butyl-4-chloro-1-methyl-1H-imidazole
- 2-t-butyl-4-bromo-1-methyl-1H-imidazole
- 2-t-butyl-4-fluoro-1-methyl-1H-imidazole
Uniqueness
2-t-butyl-4-iodo-1-methyl-1H-imidazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to other halogenated derivatives. The iodine atom’s larger size and higher polarizability can enhance the compound’s interactions with molecular targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C8H13IN2 |
|---|---|
Molecular Weight |
264.11 g/mol |
IUPAC Name |
2-tert-butyl-4-iodo-1-methylimidazole |
InChI |
InChI=1S/C8H13IN2/c1-8(2,3)7-10-6(9)5-11(7)4/h5H,1-4H3 |
InChI Key |
UFSQAQCJRXJVJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CN1C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


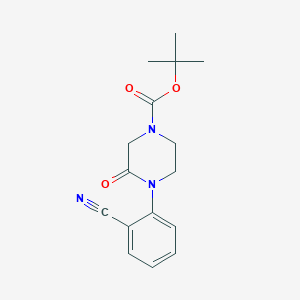

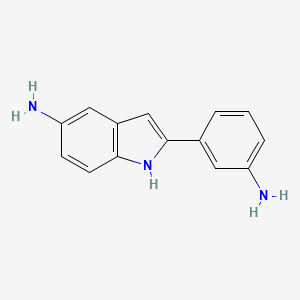
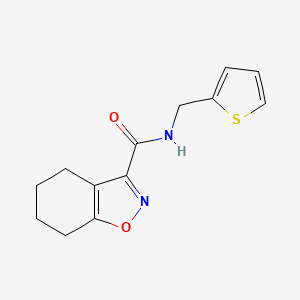
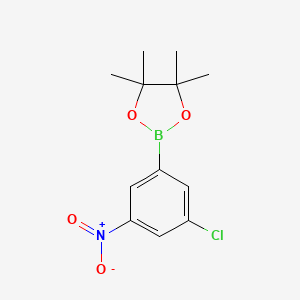
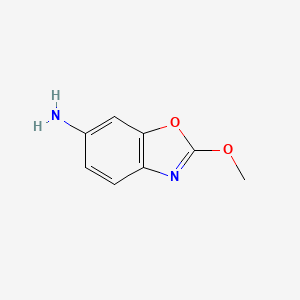
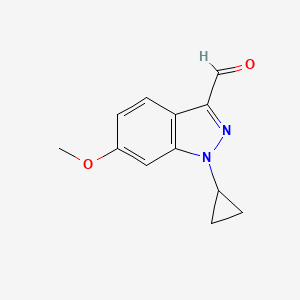
![4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol](/img/structure/B13869582.png)


![3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13869599.png)

![tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate](/img/structure/B13869604.png)
